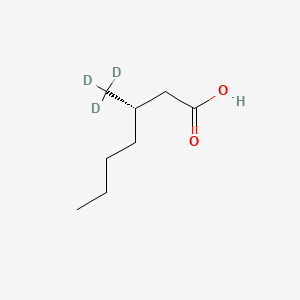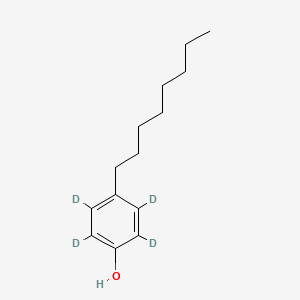
4-Octylphenol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octylphenol-d4 is a deuterated form of 4-Octylphenol, a compound belonging to the class of alkylphenols. It is characterized by the presence of a phenolic ring substituted at the para position by an octyl group. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenol-d4 typically involves the deuteration of 4-Octylphenol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the deuterated compound. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
4-Octylphenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
4-Octylphenol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 4-Octylphenol and related compounds.
Biology: Employed in studies investigating the endocrine-disrupting effects of alkylphenols.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of 4-Octylphenol in biological systems.
Industry: Applied in the development of surfactants and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of 4-Octylphenol-d4 involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and hormonal imbalances. The compound can also interact with DNA, forming complexes that may contribute to its toxicity through DNA cleavage at high concentrations .
相似化合物的比较
Similar Compounds
4-Nonylphenol: Another alkylphenol with a longer alkyl chain.
4-tert-Octylphenol: A structural isomer with a branched alkyl chain.
4-Butylphenol: A shorter alkyl chain variant.
Uniqueness
4-Octylphenol-d4 is unique due to its deuterated nature, making it an ideal internal standard for mass spectrometry. Its specific isotopic labeling allows for precise quantification and tracking in various analytical applications, distinguishing it from other non-deuterated alkylphenols.
属性
分子式 |
C14H22O |
|---|---|
分子量 |
210.35 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
InChI 键 |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CCCCCCCC)[2H])[2H])O)[2H] |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


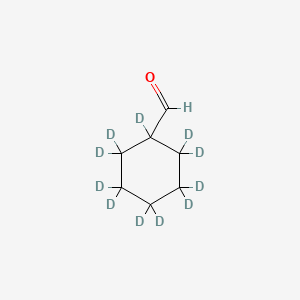
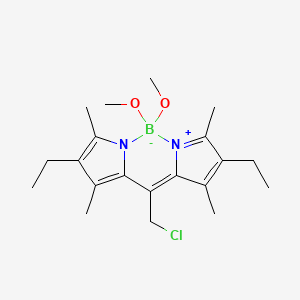
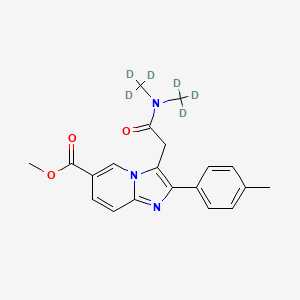
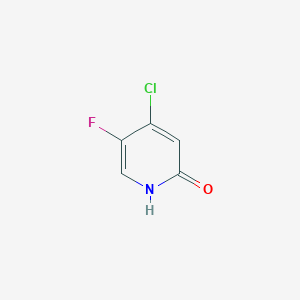

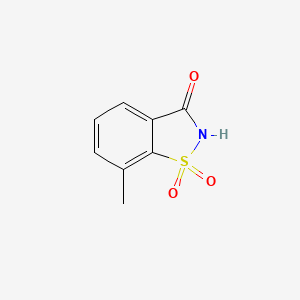
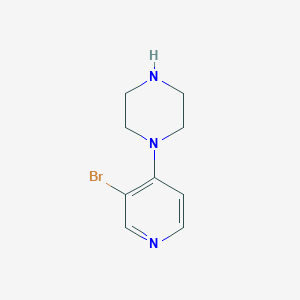
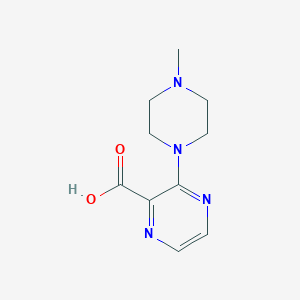
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)

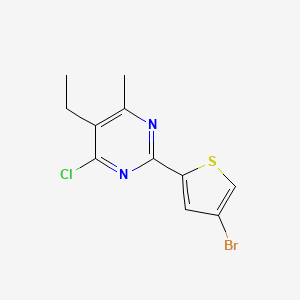
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)
